![molecular formula C11H14N4OS B11860821 2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)

2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

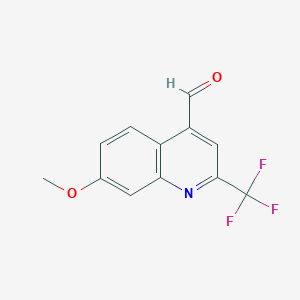

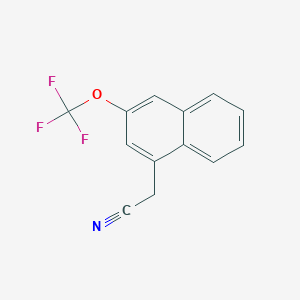

La 4(3H)-oxo-2-(1,4-diazépan-1-yl)thieno[3,2-d]pyrimidine est un composé hétérocyclique qui a suscité un intérêt en raison de ses caractéristiques structurales uniques et de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. Le composé est constitué d'un noyau thiéno[3,2-d]pyrimidine, qui est un système bicyclique fusionné contenant à la fois des atomes de soufre et d'azote, et d'un cycle diazépane, qui est un cycle à sept chaînons contenant deux atomes d'azote.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4(3H)-oxo-2-(1,4-diazépan-1-yl)thieno[3,2-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante consiste à faire réagir des 3-amino-4-cyano-2-thiophènecarboxamides avec de l'acide formique pour obtenir des thiéno[3,2-d]pyrimidin-4-ones . Alternativement, la réaction de 3-amino-thiophène-2-carboxamides avec de l'orthoformiate de triéthyle ou de l'acide formique peut également être utilisée .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Cependant, les principes généraux de la synthèse hétérocyclique, tels que l'utilisation de réactifs de haute pureté, des conditions de réaction contrôlées et des techniques de purification efficaces, seraient applicables à la production à grande échelle de la 4(3H)-oxo-2-(1,4-diazépan-1-yl)thieno[3,2-d]pyrimidine.

Analyse Des Réactions Chimiques

Types de réactions

La 4(3H)-oxo-2-(1,4-diazépan-1-yl)thieno[3,2-d]pyrimidine peut subir différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour introduire des groupes fonctionnels supplémentaires.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé.

Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de ce composé comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le noyau thiéno[3,2-d]pyrimidine.

Applications de la recherche scientifique

La 4(3H)-oxo-2-(1,4-diazépan-1-yl)thieno[3,2-d]pyrimidine présente plusieurs applications de recherche scientifique :

Activité antimicrobienne : Des études ont montré que des dérivés de thiéno[3,2-d]pyrimidine présentent une activité antimicrobienne significative contre diverses souches bactériennes et fongiques.

Science des matériaux : Les caractéristiques structurales uniques du composé en font un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.

Mécanisme d'action

Le mécanisme d'action de la 4(3H)-oxo-2-(1,4-diazépan-1-yl)thieno[3,2-d]pyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans le contexte de son activité antitumorale, le composé peut inhiber des enzymes telles que l'EZH2, qui joue un rôle dans la régulation de l'expression des gènes et de la prolifération des cellules cancéreuses . La capacité du composé à inhiber la cytochrome bd oxydase dans Mycobacterium tuberculosis a également été rapportée, soulignant son potentiel en tant qu'agent antimicrobien .

Applications De Recherche Scientifique

2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: The compound has been investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Antimicrobial Activity: Studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial activity against various bacterial and fungal strains.

Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in the context of its antitumor activity, the compound may inhibit enzymes such as EZH2, which plays a role in the regulation of gene expression and cancer cell proliferation . The compound’s ability to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis has also been reported, highlighting its potential as an antimicrobial agent .

Comparaison Avec Des Composés Similaires

La 4(3H)-oxo-2-(1,4-diazépan-1-yl)thieno[3,2-d]pyrimidine peut être comparée à d'autres dérivés de thiéno[3,2-d]pyrimidine, tels que :

Thiéno[3,2-d]pyrimidin-4-amines : Ces composés ont été étudiés pour leurs activités antimicrobiennes et antitumorales.

Thiéno[2,3-d]pyrimidin-4(3H)-ones : Ces dérivés ont montré un potentiel en tant qu'agents antituberculeux.

La particularité de la 4(3H)-oxo-2-(1,4-diazépan-1-yl)thieno[3,2-d]pyrimidine réside dans son cycle diazépane, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport aux autres dérivés de thiéno[3,2-d]pyrimidine.

Propriétés

Formule moléculaire |

C11H14N4OS |

|---|---|

Poids moléculaire |

250.32 g/mol |

Nom IUPAC |

2-(1,4-diazepan-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H14N4OS/c16-10-9-8(2-7-17-9)13-11(14-10)15-5-1-3-12-4-6-15/h2,7,12H,1,3-6H2,(H,13,14,16) |

Clé InChI |

UIZDPXZAVHASDM-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCN(C1)C2=NC3=C(C(=O)N2)SC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)

![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)

![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)